(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567795
InChI: InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m1/s1
SMILES: C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13567795

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol -

Specification

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name (2-bromopyridin-4-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m1/s1
Standard InChI Key GODKKYGSYYOXDH-MRVPVSSYSA-N
Isomeric SMILES C1CN(C[C@@H]1O)C(=O)C2=CC(=NC=C2)Br
SMILES C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br
Canonical SMILES C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br

Introduction

(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a 2-bromopyridine-4-carbonyl moiety and a hydroxyl group at the 3-position. This compound belongs to the broader class of pyrrolidines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom in its structure may enhance its reactivity and biological interactions compared to other halogenated analogs.

Synthesis

The synthesis of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the 2-bromopyridine-4-carbonyl moiety. For industrial applications, these synthetic routes may be optimized for higher yields and purity using techniques such as continuous flow reactors and automated systems. Purification methods like recrystallization or chromatography ensure high-quality products.

Biological Activity and Potential Applications

The biological activity of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is of significant interest in medicinal chemistry. It may exhibit potential therapeutic effects, although the exact mechanism of action would depend on the specific biological target. Further biochemical assays and molecular docking studies are necessary to elucidate its interactions.

Potential ApplicationDescription
Therapeutic EffectsPotential therapeutic effects, though specific mechanisms need further investigation.
Drug DesignThe bromine atom may enhance its reactivity and binding affinity to biological targets, making it valuable in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol, including:

CompoundStructural Features
(3R)-1-(2-chloropyridine-4-carbonyl)pyrrolidin-3-olChlorine substitution instead of bromine.
(3R)-1-(2-fluoropyridine-4-carbonyl)pyrrolidin-3-olFluorine substitution.
(3R)-1-(2-iodopyridine-4-carbonyl)pyrrolidin-3-olIodine substitution.

The uniqueness of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol lies in its bromine atom, which may enhance its reactivity through halogen bonding interactions.

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